An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole
An In-depth Technical Guide to the Chemical Properties of 5-Amino-2-(hydroxymethyl)benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-2-(hydroxymethyl)benzimidazole is a heterocyclic organic compound belonging to the benzimidazole family. The benzimidazole scaffold is a prominent structural motif in medicinal chemistry, known for its diverse pharmacological activities, including anticancer, antimicrobial, and anthelmintic properties. The presence of both an amino group at the 5-position and a hydroxymethyl group at the 2-position suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of 5-Amino-2-(hydroxymethyl)benzimidazole.
Chemical and Physical Properties
While specific experimental data for 5-Amino-2-(hydroxymethyl)benzimidazole is limited in publicly available literature, its fundamental properties can be summarized. The compound is a solid at room temperature and requires storage in a dark, inert atmosphere to maintain its stability.[1]
Core Chemical Data
| Property | Value | Source |
| CAS Number | 294656-36-3 | [2] |
| Molecular Formula | C₈H₉N₃O | [2] |
| Molecular Weight | 163.18 g/mol | [2] |
| IUPAC Name | (5-amino-1H-benzo[d]imidazol-2-yl)methanol | |
| Physical Form | Solid | [1] |
| Purity | Typically available at ≥95% | [2] |
| Storage | Keep in dark place, inert atmosphere, room temperature |
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source |
| Melting Point | Data not available. Related benzimidazoles have a wide range of melting points (e.g., Benzimidazole: 170-172 °C, 5-Amino-2-benzimidazolinone: >300 °C).[4][5] | N/A |
| Boiling Point | Data not available. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and ethanol.[6][7][8] | N/A |
| pKa | Data not available. Benzimidazole has a pKa of 5.6 for the conjugate acid.[9] | N/A |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole is not explicitly detailed in the readily available scientific literature. However, based on general benzimidazole synthesis methods, a plausible synthetic route can be proposed. The most common method for benzimidazole synthesis is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[10][11]
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of 3,4-diaminobenzylamine or a protected precursor with an appropriate reagent to form the imidazole ring. A more probable and commonly employed strategy involves the reduction of a nitro-substituted benzimidazole precursor.
Caption: Proposed synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole.
General Experimental Protocol for Benzimidazole Synthesis (Phillips Condensation)
This is a generalized protocol for the synthesis of 2-substituted benzimidazoles and would need to be adapted and optimized for the specific synthesis of 5-Amino-2-(hydroxymethyl)benzimidazole, likely starting from 3,4-diaminobenzyl alcohol.
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Reaction Setup: A mixture of the o-phenylenediamine derivative (1 equivalent) and the carboxylic acid (1.1-1.5 equivalents) is prepared in a suitable solvent, often a high-boiling one like polyphosphoric acid (PPA) or in the presence of a dehydrating agent.
-
Heating: The reaction mixture is heated to a high temperature (typically 150-250 °C) for several hours to facilitate the condensation and cyclization.
-
Workup: After cooling, the reaction mixture is poured into a large volume of water or an ice-water mixture.
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Neutralization: The acidic mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude benzimidazole product.
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Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol, water, or a mixture).
Spectral Characterization Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR:
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Aromatic Protons: Signals for the protons on the benzene ring are expected in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will influence the chemical shifts and coupling constants.
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Methylene Protons (-CH₂OH): A singlet or a multiplet for the two protons of the hydroxymethyl group is anticipated, likely in the range of δ 4.5-5.0 ppm.
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Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.
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Amine Protons (-NH₂): A broad singlet for the two protons of the amino group.
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Imidazole N-H Proton: A characteristic broad singlet is expected at a downfield chemical shift, typically between δ 12.0 and 13.0 ppm in DMSO-d₆.[12]
-
-
¹³C NMR:
-
Aromatic Carbons: Signals for the carbon atoms of the benzene ring are expected in the range of δ 110-150 ppm.
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Methylene Carbon (-CH₂OH): A signal for the carbon of the hydroxymethyl group is expected around δ 55-65 ppm.
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C2 Carbon: The carbon at the 2-position of the benzimidazole ring is typically found in the range of δ 145-155 ppm.
-
Infrared (IR) Spectroscopy
Characteristic IR absorption bands for 5-Amino-2-(hydroxymethyl)benzimidazole would include:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (alcohol) | 3200-3600 (broad) |
| N-H stretch (amine and imidazole) | 3100-3500 |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=N and C=C stretch (aromatic) | 1450-1620 |
| C-O stretch (alcohol) | 1000-1260 |
Mass Spectrometry (MS)
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 163.18). High-resolution mass spectrometry (HRMS) would provide the exact mass.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 5-Amino-2-(hydroxymethyl)benzimidazole are scarce, the benzimidazole scaffold is a well-established pharmacophore with a broad range of activities.
Anticancer Potential
Many benzimidazole derivatives exhibit anticancer properties through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Some benzimidazoles bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis.
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Kinase Inhibition: The benzimidazole core can serve as a scaffold for designing inhibitors of various protein kinases involved in cancer cell signaling.
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Topoisomerase Inhibition: Certain derivatives can interfere with the function of topoisomerase enzymes, leading to DNA damage and cell death.
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PARP Inhibition: Some benzimidazoles have been investigated as inhibitors of poly(ADP-ribose) polymerase, an enzyme involved in DNA repair.
Antimicrobial Activity
Benzimidazole derivatives have also been widely explored for their antimicrobial effects. The presence of an amino group at the 5-position has been reported to be favorable for antimicrobial activity in some series of benzimidazole compounds. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the involvement of 5-Amino-2-(hydroxymethyl)benzimidazole in any particular signaling pathway. Research in this area would be necessary to elucidate its specific molecular targets and mechanisms of action.
References
- 1. spectrabase.com [spectrabase.com]
- 2. scispace.com [scispace.com]
- 3. jbsr.pharmainfo.in [jbsr.pharmainfo.in]
- 4. Benzimidazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. CN102002002A - Preparation method of 5-aminobenzimidazole - Google Patents [patents.google.com]
- 12. rjptonline.org [rjptonline.org]

